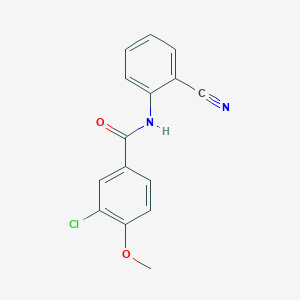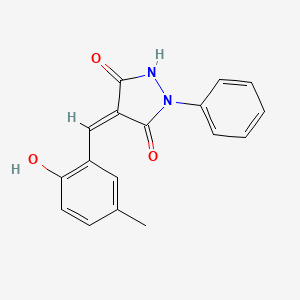
4-(2-hydroxy-5-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-hydroxy-5-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as HMBP, is a chemical compound that has gained significant attention in the field of scientific research. HMBP is a derivative of pyrazolidinedione, which is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms.
作用机制
The mechanism of action of HMBP is not fully understood. However, it has been suggested that HMBP exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. HMBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. HMBP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
HMBP has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. HMBP has also been shown to reduce oxidative stress, which is a key contributor to the development of many chronic diseases. Additionally, HMBP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
HMBP has several advantages for lab experiments. It is readily synthesized and has a high purity, which makes it easy to use in experiments. Additionally, HMBP has been extensively studied, and its therapeutic potential has been well established. However, HMBP also has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, HMBP has not been extensively studied in vivo, and its safety profile is not well established.
未来方向
There are several future directions for the study of HMBP. One area of research is the investigation of HMBP as a potential therapeutic agent for neurodegenerative diseases. Another area of research is the exploration of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of HMBP. Additionally, the safety and toxicity of HMBP need to be further investigated to determine its potential as a therapeutic agent. Finally, the development of novel synthesis methods for HMBP could lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion
In conclusion, HMBP is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. HMBP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of HMBP, and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of HMBP involves the reaction of 2-hydroxy-5-methylbenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of HMBP. The purity of HMBP can be increased through recrystallization and chromatography techniques.
科学研究应用
HMBP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. HMBP has also been investigated for its role in preventing neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(4Z)-4-[(2-hydroxy-5-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-8-15(20)12(9-11)10-14-16(21)18-19(17(14)22)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,18,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWOVUTCDERGO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
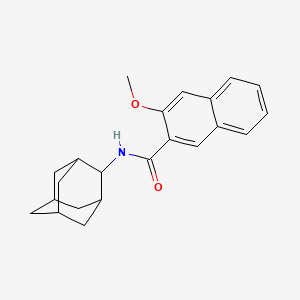
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
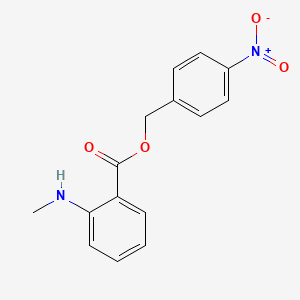
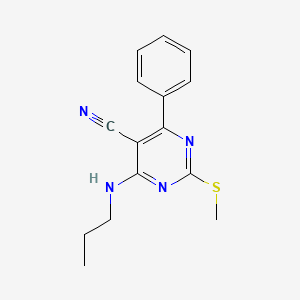

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
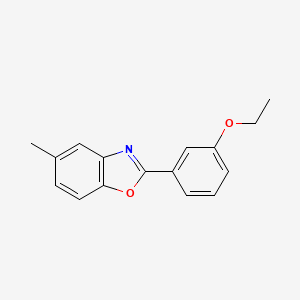
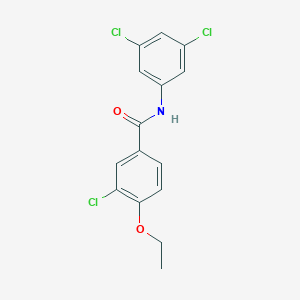
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
